molecular formula C17H21N3O3 B12798221 Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester CAS No. 132933-15-4

Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester

Cat. No.: B12798221
CAS No.: 132933-15-4
M. Wt: 315.37 g/mol
InChI Key: BGNNXDORPMXXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepine (TIBO) structural class, a family of non-nucleoside reverse transcriptase inhibitors (NNRTIs) originally developed to target HIV-1 replication. The molecule features a fused imidazo-benzodiazepine core with a propanoic acid ethyl ester side chain at position 4. Key structural modifications include:

  • 5-methyl substitution: Enhances metabolic stability and binding affinity to HIV-1 reverse transcriptase (RT) .
  • Alpha-methylene-2-oxo group: Influences conformational flexibility and interaction with the RT hydrophobic pocket .
  • Ethyl ester of propanoic acid: Likely improves bioavailability by increasing lipophilicity compared to earlier TIBO derivatives .

Properties

CAS No.

132933-15-4

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

ethyl 2-[(11-methyl-2-oxo-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl)methyl]prop-2-enoate

InChI

InChI=1S/C17H21N3O3/c1-4-23-16(21)11(2)8-19-10-13-6-5-7-14-15(13)20(9-12(19)3)17(22)18-14/h5-7,12H,2,4,8-10H2,1,3H3,(H,18,22)

InChI Key

BGNNXDORPMXXML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CN1CC2=C3C(=CC=C2)NC(=O)N3CC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the imidazo-benzodiazepine core, followed by the introduction of the propanoic acid and ethyl ester groups. Common reagents used in these reactions include strong acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and time are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures, such as chromatography and spectroscopy, would be employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are chosen based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives are being investigated for their potential as therapeutic agents. The following are notable areas of research:

  • Anticonvulsant Activity : Some derivatives have shown promise in treating epilepsy by modulating neurotransmitter systems in the brain. Research indicates that these compounds can enhance GABAergic activity, leading to increased seizure threshold .
  • Anxiolytic Effects : Similar to traditional benzodiazepines, these compounds may exhibit anxiolytic properties. Studies have demonstrated their ability to reduce anxiety-like behaviors in animal models .
  • Antitumor Activity : Certain imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary findings suggest that these compounds can induce apoptosis in various tumor cells .

Pharmacology

The pharmacological profile of imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives is being characterized through various assays:

  • Receptor Binding Studies : These compounds are being tested for their affinity towards GABA receptors and other neurotransmitter receptors. Understanding their binding kinetics is crucial for elucidating their mechanism of action .
  • In Vivo Studies : Animal studies are essential for assessing the efficacy and safety profiles of these compounds. Various models are being employed to evaluate their pharmacokinetics and potential side effects .

Neuroscience Research

Given their interaction with the central nervous system (CNS), these compounds are also being explored for their effects on cognitive functions:

  • Memory Enhancement : Some studies suggest that certain derivatives may improve memory retention and cognitive performance in preclinical mode

Mechanism of Action

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

The following table summarizes key TIBO derivatives and related NNRTIs, emphasizing structural differences and biological outcomes:

Compound Key Substituents Anti-HIV-1 Activity (IC₅₀, nM) Resistance Profile Reference
Target Compound (Ethyl ester of propanoic acid derivative) 5-Me, α-methylene-2-oxo, ethyl ester side chain Not reported Likely susceptible to Leu100Ile mutation
TIBO R82150 (S-4,5,6,7-Tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-thione) 6-(3-methyl-2-butenyl), thione group 1–5 nM High resistance via Leu100Ile mutation (>100-fold)
TIBO R82913 (9-Chloro-6-(3-methyl-2-butenyl) derivative) 9-Cl, 6-(3-methyl-2-butenyl) 2–10 nM Partial cross-resistance to nevirapine
HEPT Derivatives (e.g., 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) Thymine-based scaffold 10–100 nM Resistance via Tyr181Cys mutation
DAPY Derivatives (e.g., Etravirine) Diarylpyrimidine core 0.5–3 nM High barrier to resistance (multiple mutations required)

Mechanistic and Resistance Insights

  • TIBO Derivatives : The target compound shares the TIBO core’s ability to induce conformational changes in HIV-1 RT, locking the enzyme in an inactive state . However, like R82150, its efficacy may be compromised by the Leu100Ile mutation, which reduces binding affinity by destabilizing hydrophobic interactions .
  • PET Derivatives (e.g., LY73497) : Unlike TIBO’s fused heterocyclic system, phenyl ethyl thiourea (PET) derivatives adopt a linear structure but retain RT inhibition via similar hydrophobic pocket targeting. PET compounds show resilience against some TIBO-resistant strains .
  • DAPY vs. TIBO: DAPY derivatives (e.g., Etravirine) exhibit broader activity against resistant strains due to flexible side chains that adapt to RT mutations, a feature less pronounced in rigid TIBO scaffolds .

Biological Activity

Imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives are a class of compounds that have garnered attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid , specifically focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H13N3
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 66596-62-1
  • Boiling Point : 400.9 °C (predicted)
  • Density : 1.30 g/cm³ (predicted)
  • pKa : 9.19 (predicted)

Imidazo(4,5,1-jk)(1,4)benzodiazepines exhibit their biological activity primarily through modulation of the central nervous system (CNS) and interaction with various receptors:

  • GABA-A Receptor Modulation : These compounds often act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA neurotransmission. This mechanism underlies their anxiolytic and sedative properties .
  • Anticonvulsant Activity : Research indicates that certain derivatives demonstrate anticonvulsant properties superior to classical benzodiazepines like diazepam. For instance, compounds derived from imidazo-benzodiazepines have shown up to 20-fold increased potency in seizure models compared to diazepam .

Biological Activity Overview

Activity TypeDescriptionReferences
Anxiolytic Reduces anxiety symptoms in animal models through GABAergic pathways.
Anticonvulsant Exhibits potent anticonvulsant effects without inducing tolerance in repeated administration tests.
Antiviral Certain derivatives inhibit HIV-1 replication by interacting with reverse transcriptase.
Neuroprotective Potential neuroprotective effects observed in models of neurodegeneration.

Case Studies and Research Findings

  • Anticonvulsant Efficacy :
    • A study demonstrated that a specific imidazo-benzodiazepine derivative was effective in reducing seizure frequency in mice models induced by pentylenetetrazole (PTZ). The compound was found to be significantly more effective than diazepam at equivalent doses .
  • Antiviral Activity Against HIV :
    • Tetrahydro-imidazo[4,5,1-jk][1,4]-benzodiazepin derivatives were tested for their ability to inhibit HIV replication. One derivative showed IC50 values as low as 0.3 nM against HIV-1 while maintaining a high selectivity index against cytotoxicity .
  • Neuroprotective Studies :
    • Research indicated that certain imidazo-benzodiazepines could protect neuronal cells from oxidative stress-induced apoptosis in vitro. This suggests potential therapeutic applications in neurodegenerative diseases .

Safety and Toxicology

Toxicity studies have shown that imidazo-benzodiazepines exhibit a favorable safety profile with minimal adverse effects observed at high doses (up to 4 g/kg) in animal models . Long-term studies are necessary to fully understand the chronic effects and safety of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of benzodiazepine precursors followed by esterification. For characterization, use NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry, HPLC for purity assessment (>95%), and mass spectrometry (ESI-TOF) for molecular weight validation. Reference analogous imidazo-benzodiazepine derivatives (e.g., CAS 143188-51-6) for reaction optimization .
  • Key Data : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools) to resolve ambiguities in substituent positioning .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

  • Methodology : Perform accelerated stability studies using HPLC-MS to monitor degradation products under stress conditions (e.g., pH extremes, heat, light). Assess hydrolytic stability of the ester group by incubating in buffered solutions (pH 1–9) at 37°C for 24–72 hours.
  • Data Analysis : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Cross-reference degradation pathways with structurally similar compounds (e.g., dimdazenil derivatives) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and regioselectivity of this compound in novel reactions?

  • Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential reaction pathways. Use reaction path search algorithms (e.g., GRRM) to identify transition states and intermediates. Validate predictions with microfluidic high-throughput screening .
  • Case Study : For α-methylene reactivity, compare computed activation energies for nucleophilic attacks at different positions. Pair with experimental data to resolve contradictions between predicted and observed regioselectivity .

Q. How can researchers address discrepancies between experimental and computational data for this compound’s pharmacological activity?

  • Methodology :

Data Reconciliation : Re-examine assay conditions (e.g., solvent polarity, protein binding kinetics) that may bias experimental results.

Multi-scale Modeling : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to account for dynamic protein-ligand interactions.

Statistical Validation : Use Bayesian inference to quantify uncertainty in computational predictions versus dose-response curves from in vitro assays .

  • Example : If binding affinity simulations contradict SPR data, evaluate force field parameters or solvation models used in simulations .

Q. What advanced separation techniques are optimal for isolating enantiomers or diastereomers of this compound?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
  • Crystallization Screening : Employ high-throughput platforms (e.g., Crystal16) to identify conditions for enantiopure crystal formation.
  • Membrane Technologies : Explore enantioselective membranes (e.g., cyclodextrin-functionalized polymers) for large-scale separations .
    • Data Interpretation : Compare chiral purity metrics (e.g., enantiomeric excess) across methods to optimize cost-time efficiency .

Methodological Frameworks for Contradiction Analysis

Q. How should researchers design experiments to resolve conflicting reports on the compound’s metabolic pathways?

  • Experimental Design :

Isotopic Labeling : Use ¹⁴C-labeled compound in hepatocyte assays to track metabolite formation via LC-MS/MS.

Cross-Species Comparison : Test metabolic stability in human vs. rodent liver microsomes to identify species-specific discrepancies.

Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint major metabolic enzymes .

  • Data Integration : Apply machine learning (e.g., Random Forest) to correlate metabolic rates with structural descriptors of known benzodiazepines .

Tables for Key Comparisons

Property This Compound Analog (CAS 143188-51-6) Dimdazenil (CAS 308239-86-3)
Molecular Weight ~312 g/mol (estimated)312.28 g/mol372.81 g/mol
Key Functional Groups α-methylene, ethyl ester8-azido, ethyl esterOxadiazolyl, dimethylamino
Stability (pH 7.4, 37°C) Hydrolysis-prone esterModerate (azido group stable)High (oxadiazole resistant)
Primary Metabolic Route Ester hydrolysis (predicted)Azide reductionCYP3A4-mediated oxidation

Data synthesized from analogous compounds and computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.